Aqueous Solubility Advantage of 52% Over the 4-Nitrophenyl Analog at Position 3
The target compound exhibits a predicted aqueous solubility of 0.088 g/L at 25 °C, compared with 0.058 g/L for the direct position-3 analog 3-(4-nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole (CAS 1033202-00-4) . Both values are computed using ACD/Labs V11.02 under identical conditions, enabling cross-study comparability. The 52% higher solubility of the p-tolyl derivative is attributable to the electron-donating methyl group versus the strongly electron-withdrawing nitro group, which reduces crystal lattice energy in the p-tolyl compound.
| Evidence Dimension | Computed aqueous solubility at 25 °C |
|---|---|
| Target Compound Data | 0.088 g/L (almost insoluble) |
| Comparator Or Baseline | 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole: 0.058 g/L |
| Quantified Difference | ~52% higher solubility (0.088 vs. 0.058 g/L) |
| Conditions | ACD/Labs V11.02 computed values, 25 °C, standard aqueous conditions |
Why This Matters
Higher aqueous solubility improves compatibility with biochemical assay buffers and reduces reliance on DMSO co-solvents, which can confound certain enzyme or cell-based screening results.
